molecular formula C16H32N2O2 B3027444 tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate CAS No. 1286275-01-1

tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027444
CAS No.: 1286275-01-1
M. Wt: 284.44
InChI Key: RVIVEGRDLGQNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate: is a chemical compound with the molecular formula C16H32N2O2 and a molecular weight of 284.44 g/mol . This compound is characterized by its piperidine ring substituted with a pentan-3-yl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

Future Directions

The future directions for research on “tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate” could include further exploration of its synthesis, determination of its physical and chemical properties, investigation of its mechanism of action, and assessment of its safety and hazards. Such research could potentially lead to the development of new biologically active compounds .

Preparation Methods

The synthesis of tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Pentan-3-yl Group: The piperidine ring is then substituted with a pentan-3-yl group using a suitable alkylating agent.

    Introduction of tert-Butyl Carbamate Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(1-pentan-3-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-6-14(7-2)18-10-8-13(9-11-18)12-17-15(19)20-16(3,4)5/h13-14H,6-12H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIVEGRDLGQNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128541
Record name Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-01-1
Record name Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(1-ethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.